

# Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide

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## Compound of Interest

Compound Name: *N-Boc-N-methyl-D-Valinol*

Cat. No.: B8776985

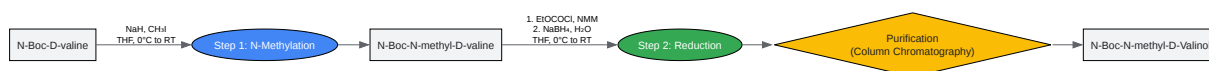
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**N-Boc-N-methyl-D-valinol** is a valuable chiral building block in synthetic organic chemistry. The presence of the N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making it a desirable component in the design of peptidomimetics and other pharmaceutical agents. This guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of **N-Boc-N-methyl-D-Valinol**.

## Synthesis Pathway

The synthesis of **N-Boc-N-methyl-D-Valinol** can be efficiently achieved via a two-step process starting from commercially available N-Boc-D-valine. The first step involves the selective N-methylation of the Boc-protected amine, followed by the reduction of the carboxylic acid to the primary alcohol.



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Caption: Proposed two-step synthesis workflow for **N-Boc-N-methyl-D-Valinol**.

## Experimental Protocols

### Step 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.<sup>[1][2][3]</sup> The reaction involves the deprotonation of both the carboxylic acid and the N-H of the carbamate, followed by selective methylation on the nitrogen atom.

#### Materials:

- N-Boc-D-valine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH<sub>3</sub>I)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon or Nitrogen gas supply

#### Procedure:

- To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-valine (1.0 eq).
- Add anhydrous THF (approx. 10 mL per 1 g of amino acid) to dissolve the starting material.
- Cool the solution to 0 °C using an ice bath.
- Add iodomethane (5.0 eq) to the stirred solution.
- Carefully add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

- After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
- Monitor the reaction by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.
- Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropanol dropwise until bubbling ceases, followed by the dropwise addition of water.
- Reduce the solvent volume by approximately 80% using a rotary evaporator.
- Add water and adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by silica gel chromatography if necessary.

## Step 2: Synthesis of N-Boc-N-methyl-D-Valinol

This procedure employs a mixed anhydride method for the reduction of the carboxylic acid, which is generally effective for N-protected amino acids.<sup>[4]</sup>

Materials:

- N-Boc-N-methyl-D-valine
- N-methylmorpholine (NMM)
- Ethyl chloroformate (EtOCOCl)
- Sodium borohydride (NaBH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Water
- Saturated ammonium chloride (NH<sub>4</sub>Cl) solution

- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
- Cool the solution to  $-15\text{ }^\circ\text{C}$  (ice-salt bath).
- Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.
- Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below  $-10\text{ }^\circ\text{C}$ . A white precipitate of NMM·HCl may form. Stir the mixture for 30 minutes at  $-15\text{ }^\circ\text{C}$  to form the mixed anhydride.
- In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a small amount of water.
- Add the  $\text{NaBH}_4$  solution dropwise to the mixed anhydride suspension at  $-15\text{ }^\circ\text{C}$ .
- After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-3 hours.
- Monitor the reaction by TLC until completion.
- Work-up: Quench the reaction by slowly adding saturated  $\text{NH}_4\text{Cl}$  solution.
- Partition the mixture between ethyl acetate and water.
- Separate the layers and extract the aqueous phase with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **N-Boc-N-methyl-D-Valinol**.

## Characterization Data

### Intermediate: N-Boc-N-methyl-D-valine

Property	Value	Reference
CAS Number	89536-85-6	[5]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub>	[5]
Molecular Weight	231.29 g/mol	[6]
Appearance	White powder	[7]
Purity	≥ 98% (HPLC)	[5]
Optical Rotation	[α] <sub>D</sub> = +99° to +103° (c=1 in EtOH)	[5]

### Final Product: N-Boc-N-methyl-D-Valinol

Note: As direct experimental data for this specific compound is limited, physical properties are based on calculations and analogy to similar compounds like N-Boc-D-Valinol.

#### Physical Properties

Property	Value (Predicted / Calculated)	Basis / Reference
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub>	Calculated
Molecular Weight	217.31 g/mol	Calculated
Exact Mass	217.1678 g/mol	Calculated
Appearance	Colorless oil or low-melting solid	Analogy to N-Boc-D-Valinol[8]
Solubility	Soluble in Methanol, Chloroform, Ethyl Acetate	General property of Boc-protected amino alcohols

| Optical Rotation | Positive value expected in Chloroform | Based on N-Boc-D-Valinol's value of +23°[9] |

### Spectroscopic Data

Technique	Data (Predicted)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): ~3.6-3.8 (m, 2H, -CH <sub>2</sub> OH), ~3.4-3.5 (m, 1H, N-CH), ~2.8-2.9 (s, 3H, N-CH <sub>3</sub> ), ~1.9-2.1 (m, 1H, -CH-(CH <sub>3</sub> ) <sub>2</sub> ), ~1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), ~0.9-1.0 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): ~156-157 (C=O, Boc), ~80 (O-C(CH <sub>3</sub> ) <sub>3</sub> ), ~65-67 (-CH <sub>2</sub> OH), ~60-62 (N-CH), ~30-32 (N-CH <sub>3</sub> ), ~28-29 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~27-28 (-CH-(CH <sub>3</sub> ) <sub>2</sub> ), ~19-20 (-CH(CH <sub>3</sub> ) <sub>2</sub> )

| Mass Spec. (ESI+) | m/z: 218.1751 [M+H]<sup>+</sup>, 240.1570 [M+Na]<sup>+</sup> |

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## References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-N-methyl-L-valine | C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub> | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]
- 9. Boc- D -valinol 98 106391-87-1 [sigmaaldrich.com]
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